molecular formula C14H10N4S2 B428096 3,6-Bis(2-pyridylthio)pyridazine

3,6-Bis(2-pyridylthio)pyridazine

Cat. No.: B428096
M. Wt: 298.4g/mol
InChI Key: IDYMXFBJTSMORY-UHFFFAOYSA-N
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Description

3,6-Bis(2-pyridylthio)pyridazine is a nitrogen- and sulfur-containing heterocyclic compound featuring a pyridazine core substituted at the 3- and 6-positions with 2-pyridylthio groups. Its structure enables versatile coordination chemistry, making it a valuable ligand for metal complexes. For example, it forms a helical-chain mercury(II) bromide complex ([HgBr₂(C₁₄H₁₀N₄S₂)]ₙ) where the HgII center adopts a tetrahedral geometry coordinated by two pyridazine nitrogen atoms and two bromides . This compound’s ability to bridge metal centers contributes to its use in supramolecular architectures.

Properties

Molecular Formula

C14H10N4S2

Molecular Weight

298.4g/mol

IUPAC Name

3,6-bis(pyridin-2-ylsulfanyl)pyridazine

InChI

InChI=1S/C14H10N4S2/c1-3-9-15-11(5-1)19-13-7-8-14(18-17-13)20-12-6-2-4-10-16-12/h1-10H

InChI Key

IDYMXFBJTSMORY-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)SC2=NN=C(C=C2)SC3=CC=CC=N3

Canonical SMILES

C1=CC=NC(=C1)SC2=NN=C(C=C2)SC3=CC=CC=N3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pyridazine scaffold is highly modifiable, and substituent variations significantly alter physicochemical and coordination properties. Key analogues include:

Compound Name Substituents Key Properties/Applications Reference
3,6-Bis(2-pyridylthio)pyridazine 2-pyridylthio groups at 3,6-positions Forms helical HgII complexes ; luminescent EuIII coordination
3,6-Bis((4,6-dimethylpyrimidin-2-yl)ethynyl)pyridazine Ethynyl-linked 4,6-dimethylpyrimidine groups Enhanced π-conjugation; potential optoelectronic applications
3,6-Bis(9-julolidinylethynyl)pyridazine Ethynyl-linked julolidinyl groups Electron-rich; fluorescence tuning
S,S′-(Pyridazine-3,6-diyl)dithiouronium dichloride Thiourea substituents Pharmacological potential; planar pyridazine core
6-(2-Benzothiazolylthio)-3-(chlorodifluoromethyl)-triazolo[4,3-b]pyridazine Benzothiazolylthio and triazolo groups Bioactive (agricultural/pharmaceutical)
  • Electronic Effects: Ethynyl-linked substituents (e.g., dimethylpyrimidine or julolidine in ) enhance π-conjugation, favoring optoelectronic applications. In contrast, 2-pyridylthio groups in the parent compound prioritize metal coordination via N/S donors.
  • Pharmacological Relevance : Thiourea derivatives (e.g., ) and triazolo-pyridazine hybrids (e.g., ) exhibit bioactivity, whereas this compound is primarily studied for its coordination chemistry.

Coordination Chemistry and Metal Complexation

The ligand’s N/S donor sites enable diverse metal-binding modes:

Metal Ion Compound Formed Structure/Application Reference
HgII [HgBr₂(C₁₄H₁₀N₄S₂)]ₙ Helical chains; tetrahedral Hg geometry
EuIII Bis(3,6-di(pyridin-2-yl)pyridazine)Eu(NO₃)₃ Red-emitting complex; antenna ligand for luminescence
  • Comparison: HgII Complexes: The helical structure of the HgII complex contrasts with the linear or mononuclear geometries of simpler pyridazine ligands. EuIII Coordination: this compound sensitizes EuIII emission efficiently, similar to pyridyl-triazine ligands, but with distinct stoichiometry (1:2 ligand:metal ratio) .

Analytical and Application-Based Differences

  • Luminescence : The EuIII complex of this compound emits bright red light under UV excitation , whereas julolidine-substituted analogues (e.g., ) may exhibit tunable fluorescence due to extended conjugation.
  • Stability : Thiourea derivatives () show higher thermal stability compared to ethynyl-substituted pyridazines, which may degrade under prolonged UV exposure.

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